
Rel-(3R,6S)-azepane-3,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(3R,6S)-azepane-3,6-diol is a chiral compound with a seven-membered ring structure containing two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,6S)-azepane-3,6-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reduction of azepane derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as catalytic hydrogenation or enzymatic reduction. These methods are designed to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Rel-(3R,6S)-azepane-3,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of amines or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: SOCl2, PBr3, and other halogenating agents.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, amines, and various substituted azepane derivatives.
Scientific Research Applications
Rel-(3R,6S)-azepane-3,6-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a chiral ligand in asymmetric synthesis.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Rel-(3R,6S)-azepane-3,6-diol involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or inhibitor in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Rel-(3R,6S)-6-methylpiperidine-3-carboxylic acid hydrochloride
- Rel-(3R,6S)-2,2,6-trimethyl-6-vinyltetrahydro-2H-pyran-3-ol
- 6-ethenyltetrahydro-2,2,6-trimethyl-2H-pyran-3-ol acetate
Uniqueness
Rel-(3R,6S)-azepane-3,6-diol is unique due to its specific stereochemistry and the presence of two hydroxyl groups, which provide distinct reactivity and potential for diverse applications compared to its analogs.
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
(3R,6S)-azepane-3,6-diol |
InChI |
InChI=1S/C6H13NO2/c8-5-1-2-6(9)4-7-3-5/h5-9H,1-4H2/t5-,6+ |
InChI Key |
SEDAIHDJPPMBOD-OLQVQODUSA-N |
Isomeric SMILES |
C1C[C@@H](CNC[C@@H]1O)O |
Canonical SMILES |
C1CC(CNCC1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


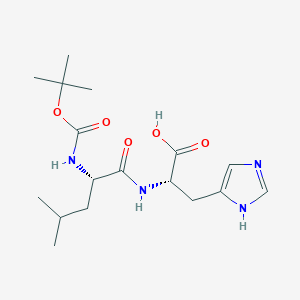
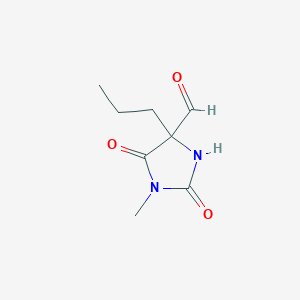
![2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride](/img/structure/B12941839.png)
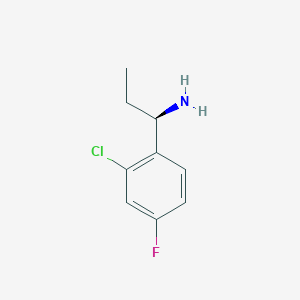

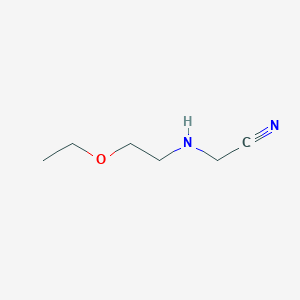
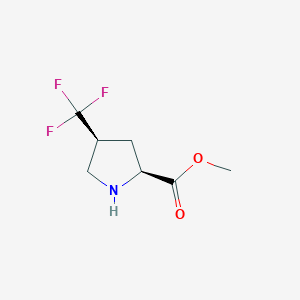
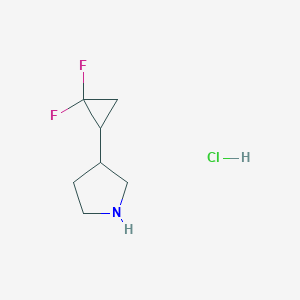
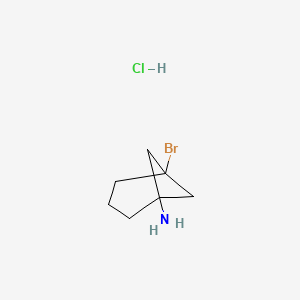
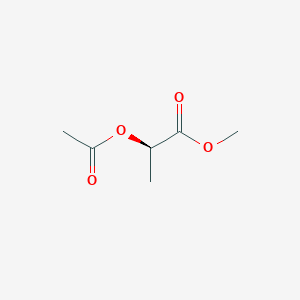

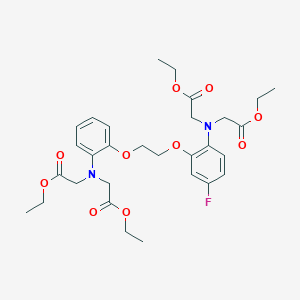
![1,3-Bis(4-methoxyphenyl)imidazo[1,5-a]pyridine](/img/structure/B12941891.png)
![2-Methoxy-7-methyl-17-oxa-7-azatetracyclo[12.2.1.05,16.010,15]heptadeca-1,3,5(16),10-tetraen-12-ol](/img/structure/B12941893.png)
